N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxyphenylpentyl chain. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 5-hydroxy-3-phenylpentylamine. This intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme systems.
Comparison with Similar Compounds
N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:
- N-(5-hydroxy-3-phenylpentyl)-4-methylbenzenesulfonamide
- N-(5-hydroxy-3-phenylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
These compounds share similar structural features but differ in the substitution pattern on the benzene ring. The unique substitution pattern of this compound imparts it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-15-8-9-19(16(2)14-15)24(22,23)20-12-10-18(11-13-21)17-6-4-3-5-7-17/h3-9,14,18,20-21H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNPXRUFAUWPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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